Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane
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Overview
Description
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with 3-phenylprop-1-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the phenylpropene moiety to a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Scientific Research Applications
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane exerts its effects depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The phenylpropene moiety can participate in electrophilic and nucleophilic reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(3-phenylprop-1-yn-1-yl)silane: Similar structure but with a triple bond instead of a double bond.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Contains additional ethoxy groups.
Trimethyl(prop-1-en-1-yl)silane: Lacks the phenyl group.
Uniqueness
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane is unique due to the combination of the trimethylsilyl group and the phenylpropene moiety, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
51075-22-0 |
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Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl(3-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-9,11H,10H2,1-3H3 |
InChI Key |
WUHUHUMCBUSVCX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
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